3-Bromo-6-chloro-2,5-dimethylpyridine
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Overview
Description
3-Bromo-6-chloro-2,5-dimethylpyridine is an organic compound with the molecular formula C7H7BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-6-chloro-2,5-dimethylpyridine involves the bromination and chlorination of 2,5-dimethylpyridine. The process typically includes the following steps:
Bromination: 2,5-dimethylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chlorination: The brominated product is then subjected to chlorination to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2,5-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-2,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for studying their functions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-6-chloro-2,4-dimethylpyridine
Uniqueness
3-Bromo-6-chloro-2,5-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-chloro-3,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWIIKJRQAUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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